2-(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)-4-methylquinoline
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Overview
Description
1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, linked to a quinoline derivative through a tetrahydropyrazinyl sulfone moiety.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation of pyrazole derivatives is a key step, often achieved using difluoromethylating agents under controlled conditions . The quinoline derivative is synthesized separately and then coupled with the pyrazole ring through a tetrahydropyrazinyl sulfone linkage. Industrial production methods optimize these steps to ensure high yield and purity, often employing advanced catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically target the sulfone group, converting it to sulfides under reducing conditions.
Substitution: The difluoromethyl and methyl groups on the pyrazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The difluoromethyl group enhances its binding affinity and specificity, while the sulfone moiety contributes to its stability and reactivity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and quinoline-based molecules. For example:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole core but differs in its functional groups and overall structure.
4-Methylquinoline derivatives: Similar in the quinoline moiety but vary in their substituents and linkages. 1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21F2N5O2S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]-4-methylquinoline |
InChI |
InChI=1S/C19H21F2N5O2S/c1-13-11-18(22-16-6-4-3-5-15(13)16)24-7-9-25(10-8-24)29(27,28)17-12-26(19(20)21)23-14(17)2/h3-6,11-12,19H,7-10H2,1-2H3 |
InChI Key |
UIUSFNFUURJMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=CN(N=C4C)C(F)F |
Origin of Product |
United States |
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